2',3',4',5',6'-Pentafluoroacetophenone
Description
Significance of Highly Fluorinated Organic Compounds in Scientific Inquiry
The deliberate introduction of fluorine into organic molecules is a widely accepted strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity and relatively small size can lead to significant changes in the physical, chemical, and biological properties of a compound without substantially increasing its molecular volume. researchgate.net In medicinal chemistry, the incorporation of fluorine can enhance properties such as metabolic stability, membrane permeation, and binding affinity to target proteins. researchgate.net For instance, fluorinated compounds are crucial in the development of pharmaceuticals, including anticancer agents and cholesterol-lowering drugs. mdpi.comnih.gov The use of polyfluoroalkyl and polyfluoroaryl groups, while a more recent development compared to single fluorine substitutions, is gaining importance for its potential to fine-tune the properties of pharmaceutically active compounds. nih.gov
The presence of multiple fluorine atoms, as seen in 2',3',4',5',6'-Pentafluoroacetophenone, imparts unique electronic properties and stability to the molecule. chemimpex.com This high degree of fluorination makes such compounds valuable subjects of study and versatile reagents in various chemical transformations. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the aromatic ring, facilitating reactions like nucleophilic substitutions. chemimpex.com
Overview of this compound's Role in Organic Synthesis and Beyond
This compound serves as a key building block in the synthesis of a variety of fluorinated compounds. chemimpex.com Its versatility is demonstrated in several areas of organic synthesis:
Asymmetric Synthesis: The compound has been utilized in the asymmetric synthesis of chiral alcohols through reactions catalyzed by ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942. sigmaaldrich.comchemicalbook.com
Synthesis of Other Fluorinated Compounds: It is a precursor in the synthesis of other complex molecules such as benzalpentafluoroacetophenone and 2,3-dihydryl-F-benzalacetophenone. sigmaaldrich.comchemicalbook.com These transformations highlight its utility in constructing more elaborate fluorinated structures.
Precursor for Advanced Materials: The stability and reactivity of this compound make it a suitable precursor for the synthesis of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability. chemimpex.com
Photochemical Research: The effect of a magnetic field on the photochemical hydrogen abstraction of this compound in a micellar solution has been investigated using nanosecond laser flash photolysis, indicating its use in fundamental photochemical studies. sigmaaldrich.comchemicalbook.com
Analytical Chemistry: In the field of analytical chemistry, it has been employed as a reagent, particularly in mass spectrometry, to improve the detection of certain analytes. chemimpex.com
The diverse applications of this compound underscore its importance as a versatile tool for researchers in both academic and industrial settings, enabling the development of novel pharmaceuticals, advanced materials, and a deeper understanding of chemical processes. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHCYZBCMDEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215506 | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-29-9 | |
| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',4',5',6'-pentafluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 ,3 ,4 ,5 ,6 Pentafluoroacetophenone and Its Derivatives
Established Synthetic Pathways to 2',3',4',5',6'-Pentafluoroacetophenone
The introduction of an acetyl group onto a pentafluorinated benzene (B151609) ring is primarily achieved through two robust and well-established chemical reactions: Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. alfa-chemistry.com In the context of synthesizing this compound, the reaction involves treating pentafluorobenzene (B134492) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.com
The mechanism begins with the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. sigmaaldrich.com Despite the strong deactivating effect of the five fluorine atoms on the benzene ring, the powerful electrophilicity of the acylium ion allows the reaction to proceed. The aromatic ring then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. The reaction is typically carried out under anhydrous conditions, as moisture deactivates the Lewis acid catalyst. studyraid.com The temperature can vary, but ranges of 60-170°C have been reported for the acylation of similar trifluorobenzene substrates. google.com
Grignard Reaction: An alternative and powerful method for forming carbon-carbon bonds involves the use of organometallic reagents, specifically Grignard reagents. discoveroakwoodchemical.com For the synthesis of this compound, this pathway utilizes pentafluorophenylmagnesium bromide (C₆F₅MgBr) as the key intermediate. cymitquimica.comsigmaaldrich.com This Grignard reagent is prepared by reacting bromopentafluorobenzene (B106962) with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com
Once formed, the pentafluorophenylmagnesium bromide, which acts as a potent nucleophile, is reacted with an electrophilic source of the acetyl group, such as acetyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, to give the desired this compound after an aqueous workup. This method offers a high degree of specificity in forming the target ketone.
Asymmetric Synthesis of Chiral Alcohols Utilizing this compound
The prochiral nature of this compound makes it an excellent substrate for asymmetric reduction to produce chiral, enantiomerically pure (S)-1-(pentafluorophenyl)ethanol, a valuable building block for pharmaceuticals. Biocatalytic methods, particularly those employing ketoreductases, have proven to be highly effective for this transformation.
Biocatalytic Approaches with Ketoreductases from Cyanobacteria (Synechococcus sp.)
Recent research has identified a novel ketoreductase (KR) from the cyanobacterium Synechococcus sp. strain PCC 7942 that is particularly effective in the asymmetric reduction of challenging ketones like this compound. nih.govtum.de This enzyme, identified as a 3-ketoacyl-[acyl-carrier-protein] reductase (FabG), has been successfully cloned and expressed in Escherichia coli, making it accessible for synthetic applications. nih.gov The use of enzymes from phototrophic organisms like cyanobacteria is of growing interest due to their potential for novel catalytic activities. nih.gov The reduction of ketones in cyanobacteria is linked to the photosynthetic process, which provides the necessary reducing equivalents. researchgate.net
Enzymatic Activity and Enantioselectivity Studies in Chiral Alcohol Production
The ketoreductase from Synechococcus sp. PCC 7942 exhibits high specific activity and exceptional enantioselectivity in the reduction of this compound. nih.gov Studies have shown that this enzyme produces the corresponding (S)-alcohol with an enantiomeric excess (e.e.) of over 99.8%. nih.govtum.de This level of stereochemical control is remarkable, especially when compared to other established industrial enzymes. For instance, the alcohol dehydrogenase from Lactobacillus brevis yields the same alcohol with only a 43.3% e.e. for the (S)-enantiomer. nih.gov The high efficiency and selectivity of the Synechococcus ketoreductase make it a superior biocatalyst for the production of this chiral fluorinated alcohol.
| Enzyme | Substrate | Specific Activity (U/mg) | Product | Enantiomeric Excess (e.e.) |
| Ketoreductase (Synechococcus sp. PCC 7942) | This compound | 8.57 ± 0.49 | (S)-1-(Pentafluorophenyl)ethanol | >99.8% |
| Alcohol Dehydrogenase (Lactobacillus brevis) | This compound | ~1.2 | (S)-1-(Pentafluorophenyl)ethanol | 43.3% |
Data sourced from Applied and Environmental Microbiology, 74(21), 6697-6702. nih.govtum.de
Role of Cofactor Regeneration (NADPH) in Biocatalytic Reduction
The catalytic activity of ketoreductases is dependent on a hydride source, which is supplied by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov Since NADPH is expensive to use in stoichiometric amounts, an efficient in-situ regeneration system is crucial for the economic feasibility of the biocatalytic process. A common and effective strategy is to use a coupled-enzyme system. nih.gov
A frequently employed system pairs the ketoreductase with a glucose dehydrogenase (GDH). nih.gov In this system, glucose is oxidized by GDH to gluconolactone, which simultaneously reduces the oxidized cofactor (NADP⁺) back to its active NADPH form. This regenerated NADPH can then be used by the ketoreductase for another round of ketone reduction. This cyclic process allows for a small, catalytic amount of the cofactor to be used to reduce a large amount of the substrate. Other systems, such as those using isocitrate dehydrogenase, have also been explored for NADPH regeneration. nih.gov
Synthesis of Polyfluorinated Organic Molecules Featuring this compound Moieties
The reactivity of the acetyl group in this compound allows for its use as a scaffold to build larger, more complex polyfluorinated molecules.
Formation of Benzalpentafluoroacetophenone Derivatives
Benzalpentafluoroacetophenone derivatives, a class of chalcones, can be synthesized through a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the condensation of this compound with an aromatic aldehyde, such as a substituted benzaldehyde (B42025), that lacks α-hydrogens. wikipedia.org
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or methanol. unib.ac.id The base abstracts an α-hydrogen from the methyl group of the pentafluoroacetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the benzalpentafluoroacetophenone derivative. magritek.com The reaction conditions can be optimized by varying the catalyst and solvent to achieve high yields. unib.ac.id
Synthesis of 2,3-Dihydryl-F-benzalacetophenone
This compound is a known precursor in the synthesis of benzalpentafluoroacetophenone and subsequently 2,3-dihydryl-F-benzalacetophenone. sigmaaldrich.com This transformation highlights the reactivity of the acetyl group in condensation reactions, a common strategy in organic synthesis to form carbon-carbon bonds. The resulting chalcone-like structure, benzalpentafluoroacetophenone, contains a reactive α,β-unsaturated ketone system. This system is susceptible to further reactions, such as reduction or Michael additions. The formation of 2,3-dihydryl-F-benzalacetophenone involves the saturation of the carbon-carbon double bond of the benzalacetophenone precursor.
Intramolecular Cyclization Reactions: The Case of Indazole Formation from Hydrazine (B178648) Adducts
The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for synthesizing pyrazole (B372694) derivatives, including the fused tricyclic systems of indazoles. nih.gov In a similar vein, fluorinated compounds can undergo cyclization to form heterocyclic structures. For instance, the reaction of 5-pentafluorophenyl-1,2,4-oxadiazoles with hydrazine leads to the formation of fluorinated indazoles. researchgate.net This process occurs through an ANRORC-like mechanism, which stands for Addition of Nucleophile, Ring-Opening, and Ring-Closure. researchgate.net The initial step is the addition of the hydrazine to the electrophilic carbon of the oxadiazole ring, which is then followed by the opening of the ring and subsequent closure to form the stable indazole ring system. researchgate.net This method provides a high-yield route to functionalized fluorinated indazoles under mild conditions. researchgate.net
The synthesis of indazoles can also be achieved from other precursors through various catalytic systems. Copper-catalyzed reactions of 2-formylphenylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, is one such method. nih.gov Another approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org
Investigation of Precursors and Related Fluorinated Building Blocks
The synthesis of complex fluorinated molecules often relies on the availability of versatile fluorinated building blocks. The following sections explore the utility of two such precursors.
Synthetic Transformations Involving (Pentafluorophenyl)acetonitrile
(Pentafluorophenyl)acetonitrile serves as a valuable intermediate in the synthesis of various fluorinated compounds. orgsyn.org It can be prepared from the hydrolysis and decarboxylation of ethyl cyano(pentafluorophenyl)acetate, which is itself formed from the reaction of hexafluorobenzene (B1203771) and ethyl cyanoacetate. orgsyn.org
Key transformations of (pentafluorophenyl)acetonitrile include its conversion to 4,5,6,7-tetrafluoroindole. orgsyn.org It can also be reduced to 2-(pentafluorophenyl)ethylamine hydrochloride. orgsyn.org Furthermore, it is a precursor to pentafluorophenylacetic acid. researchgate.net These transformations underscore the versatility of the nitrile group in accessing a range of functional groups and heterocyclic systems.
Reactivity and Mechanistic Investigations of 2 ,3 ,4 ,5 ,6 Pentafluoroacetophenone
Photochemical Reactivity and Radical Pair Dynamics
The study of 2',3',4',5',6'-Pentafluoroacetophenone under photochemical conditions, particularly in constrained environments like micelles, provides significant insight into the behavior of radical pairs and the influence of external magnetic fields on reaction pathways.
Photochemical Hydrogen Abstraction Studies in Micellar Solutions
The photochemical hydrogen abstraction of this compound has been investigated using nanosecond laser flash photolysis, particularly within Brij 35 micellar solutions. nih.gov In these organized assemblies, the acetophenone (B1666503) derivative, upon photoexcitation, can abstract a hydrogen atom, leading to the formation of a radical pair. This pair is temporarily trapped within the micelle, allowing for detailed study of its dynamic behavior. The micellar environment plays a crucial role by confining the newly formed radicals, thereby influencing their subsequent reactions and decay kinetics.
Influence of Magnetic Fields on Reaction Kinetics and Radical Pair Decay Rates
The kinetics of chemical reactions involving radical pairs can be sensitive to external magnetic fields, a phenomenon known as the Magnetic Field Effect (MFE). nih.gov For the radical pair generated from this compound, its decay rate is markedly influenced by the strength of the applied magnetic field. chemimpex.com Studies have shown that as the magnetic flux density (B) increases from 0 to 2 Tesla (T), the decay rate of the radical pair decreases significantly. nih.gov This effect is attributed to the magnetic field's influence on the intersystem crossing rate between the singlet and triplet states of the radical pair. In contrast, the decay rate for the radical pair from standard acetophenone in a Brij 35 micellar solution showed a similar decrease but became saturated at a much lower field strength of 0.34 T. chemimpex.comnih.gov
Reversion Phenomena of Magnetic Field Effects under High Field Conditions and Relaxation Mechanisms
A particularly noteworthy discovery is the reversion of the magnetic field effect at high field strengths. nih.gov While the decay rate of the radical pair from pentafluoroacetophenone decreases up to 2 T, it begins to gradually increase as the field strength is raised from 2 T to 10 T. chemimpex.comnih.gov This reversion phenomenon is not observed for standard acetophenone under similar conditions but has been noted for other fluorinated ketones like decafluorobenzophenone. nih.gov This novel reverted MFE is explained by the relaxation mechanism. nih.gov At very high magnetic fields, the Zeeman splitting between the triplet sublevels (T+1, T-1) and the T0 and singlet (S) states becomes large. Spin relaxation processes, which facilitate transitions between these spin states, become the dominant factor influencing the radical pair's lifetime. These relaxation mechanisms can enhance the decay rate when the escape rate of the radicals from the micellar cage is significantly slower than the spin relaxation rates. nih.gov
| Compound | Magnetic Field (B) Range | Observed Effect on Radical Pair Decay Rate |
|---|---|---|
| Acetophenone | 0 T → 0.34 T | Decreases |
| Acetophenone | 0.34 T → 1.34 T | No significant change (saturated) |
| This compound | 0 T → 2 T | Steeply decreases |
| This compound | 2 T → 10 T | Gradually increases (Reversion Effect) |
Nucleophilic Reactivity and Electron-Withdrawing Effects of Fluorine Substituents
The five fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing, which profoundly influences the molecule's reactivity towards nucleophiles at both the carbonyl carbon and the aromatic ring.
Enhanced Electrophilic Character Facilitating Nucleophilic Additions
The powerful inductive effect of the five fluorine substituents makes the pentafluorophenyl ring extremely electron-poor. nih.gov This effect is transmitted to the acetyl group, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon. chemimpex.com This enhanced electrophilic character makes the carbonyl group highly susceptible to attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. For instance, the reduction of the ketone to a chiral alcohol is a key transformation, often accomplished with high enantioselectivity using biocatalytic methods. nih.gov The reaction with organometallic reagents, such as Grignard reagents, also proceeds via nucleophilic addition to the carbonyl group to form tertiary alcohols. youtube.comiupac.org
Nucleophilic Substitution Reactions in Polyfluoroarene Chemistry
Beyond the reactivity of the carbonyl group, the electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution (SNAr), a hallmark of polyfluoroarene chemistry. nih.govnih.gov In these reactions, a nucleophile attacks a carbon atom of the aromatic ring, leading to the displacement of a fluoride (B91410) ion. Strong nucleophilic reagents readily displace fluorine from the aromatic ring of compounds like hexafluorobenzene (B1203771) and its derivatives. nih.gov In the case of substituted pentafluorophenyl compounds, the fluorine atom at the para-position (C-4) is typically the most susceptible to substitution due to both steric and electronic factors. This regioselectivity allows for the controlled synthesis of specifically functionalized aromatic compounds. nih.gov
| Reaction Type | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Addition | Hydride (e.g., from NaBH4) | Secondary Alcohol (1-(Pentafluorophenyl)ethanol) | youtube.com |
| Nucleophilic Addition | Organometallic (e.g., Grignard Reagent, RMgX) | Tertiary Alcohol | iupac.org |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., RNH2) | 4-Amino-2,3,5,6-tetrafluoroacetophenone derivatives | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., RO⁻) | 4-Alkoxy-2,3,5,6-tetrafluoroacetophenone derivatives | nih.gov |
Catalytic Transformations Involving this compound
The catalytic transformation of this compound offers pathways to novel fluorinated molecules. The presence of both a carbonyl group and a pentafluorophenyl ring provides multiple sites for catalytic intervention, leading to a range of potential products.
Photoreductive Transformation on Titanium Dioxide (TiO2)
The photocatalytic reduction of aromatic ketones on semiconductor surfaces like titanium dioxide (TiO2) is a well-established process. In the case of fluorinated acetophenone derivatives, the competition between the reduction of the carbonyl group and the cleavage of the carbon-fluorine (C-F) bond is of fundamental interest.
Studies on the photoreductive transformation of this compound on P25 TiO2 in a deaerated ethanol (B145695) solution under UV irradiation have shown that the primary reaction is the reduction of the carbonyl group to a secondary alcohol. researchgate.net This transformation proceeds with high yield, affording 1-(pentafluorophenyl)ethanol. researchgate.net The reaction demonstrates that, under these conditions, the hydrogenation of the carbonyl group is kinetically favored over the defluorination of the aromatic ring. researchgate.net
The efficiency of this photoreduction is influenced by the redox potential of the acetophenone derivatives. researchgate.net While a detailed kinetic analysis for this compound specifically is part of a broader study, the general trend observed is that the maximum reaction rates tend to decrease as the reduction potentials of the acetophenone derivatives decrease. researchgate.net The adsorption of the ketone onto the TiO2 surface is also a crucial factor, with the Ti defect sites playing a role as both adsorption and electron transfer sites. mdpi.com
Table 1: Photoreductive Transformation of Acetophenone Derivatives on TiO2
| Substrate | Product | Yield (%) |
|---|---|---|
| This compound | 1-(Pentafluorophenyl)ethanol | High |
| 3-Fluoroacetophenone | 1-(3-Fluorophenyl)ethanol | High |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | High |
| 2-Fluoroacetophenone | 1-(2-Fluorophenyl)ethanol | High |
| 2,4-Difluoroacetophenone | 1-(2,4-Difluorophenyl)ethanol | High |
| 2,2,2-Trifluoroacetophenone | 1-(Trifluoromethyl)phenylethanol | High |
Data sourced from studies on the photoreductive transformation of fluorinated acetophenones on TiO2. researchgate.net
Metal-Ligand Cooperative Activation of Ketones: C-H and C=O Bond Functionalization
Metal-ligand cooperation (MLC) has emerged as a powerful strategy in catalysis, where both the metal center and the ligand actively participate in bond activation processes. nih.gov This approach has been applied to the functionalization of ketones, targeting both the C-H bonds of the alkyl side chain and the C=O double bond.
C-H Bond Functionalization: The activation of the methyl C-H bond in this compound via metal-ligand cooperation would lead to the formation of a metal enolate intermediate, which could then be subjected to further reactions. While direct experimental evidence for this specific substrate is not prominent in the provided results, the general principle has been demonstrated. For instance, rhodium and iridium complexes have been shown to activate the methyl C(sp3)–H bond of other methyl ketones. acs.org The reactivity is often dictated by the nature of the metal and the cooperative ligand.
C=O Bond Functionalization: The addition of a metal and a ligand across the C=O double bond of a ketone is another manifestation of metal-ligand cooperation. This has been observed for ketones with electron-withdrawing groups. acs.org In the context of this compound, the highly electron-deficient nature of the carbonyl carbon, due to the perfluorinated ring, would make it susceptible to nucleophilic attack. A metal-ligand cooperative system could facilitate this by having the metal act as a Lewis acid to activate the carbonyl oxygen, while a basic site on the ligand delivers a nucleophile to the carbonyl carbon. The reaction of a pincer-type ruthenium complex with nitriles, which also possess a polar triple bond, demonstrates how a metal and a de-aromatized ligand can cooperatively add across the bond. rug.nl
Table 3: Concepts in Metal-Ligand Cooperative Activation of Ketones
| Activation Mode | Cooperating Components | Intermediate/Product Type |
|---|---|---|
| C-H Bond Functionalization | Metal Center and Ligand Basic Site | Metal Enolate |
| C=O Bond Functionalization | Metal Center (Lewis Acid) and Ligand (Nucleophile) | Metal Alkoxide |
This table outlines the general concepts of metal-ligand cooperative activation of ketones as specific examples for this compound were not detailed in the search results.
Advanced Spectroscopic Characterization and Computational Studies of 2 ,3 ,4 ,5 ,6 Pentafluoroacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and environment of atoms within a molecule. For 2',3',4',5',6'-pentafluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis of this compound and its Derivatives.chemicalbook.comnih.gov
The NMR spectra of this compound exhibit characteristic signals that can be assigned to its unique structural features. The analysis of chemical shifts (δ) and coupling constants (J) provides a detailed map of the molecule's atomic arrangement.
¹H NMR Spectroscopy: The ¹H NMR spectrum is the simplest, showing a single peak for the methyl (CH₃) protons. A representative ¹H NMR spectrum shows a signal around 2.644 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) typically appears significantly downfield. The carbon atoms of the pentafluorophenyl ring exhibit complex splitting patterns due to coupling with the attached fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds. For the pentafluorophenyl group, three distinct signals are expected for the ortho (F-2', F-6'), meta (F-3', F-5'), and para (F-4') fluorine atoms, each showing characteristic chemical shifts and coupling patterns.
A comprehensive assignment of the NMR data for this compound is presented in the table below. The data for derivatives often involves analysis of how the chemical shifts of the pentafluorophenyl group are affected by different substituents. nih.gov
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | CH₃ | ~2.64 | t | ⁵J(H-Fortho) ≈ 3.5 |
| ¹³C | C=O | ~195 | m | |
| C-1' | ~113 | m | ||
| C-2', C-6' | ~138 | dm | ¹J(C-F) ≈ 250 | |
| C-3', C-5' | ~144 | dm | ¹J(C-F) ≈ 255 | |
| C-4' | ~141 | tm | ¹J(C-F) ≈ 250 | |
| CH₃ | ~31 | q | ||
| ¹⁹F | F-2', F-6' | ~-144 | m | |
| F-3', F-5' | ~-163 | t | ³J(Fmeta-Fpara) ≈ 20 | |
| F-4' | ~-155 | t | ³J(Fpara-Fmeta) ≈ 20 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Assignment of Spectroscopic Data through Computational Methods (e.g., GIAO).nih.govresearchgate.netmdpi.com
The unambiguous assignment of the complex NMR spectra of fluorinated compounds is often facilitated by computational methods. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within Density Functional Theory (DFT), has proven to be highly effective for predicting NMR chemical shifts. nih.govresearchgate.netmdpi.com
This method calculates the nuclear magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated shielding values to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F), theoretical chemical shifts can be obtained. These calculated shifts can then be compared with the experimental data to confirm or aid in the assignment of the observed signals.
For fluorinated aromatic compounds, the choice of the DFT functional and basis set is critical for achieving high accuracy. Studies have shown that functionals like B3LYP, when paired with appropriate basis sets such as 6-311++G(d,p), can provide reliable predictions of ¹⁹F NMR chemical shifts. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the calculations. nih.gov While a specific GIAO study for this compound is not extensively documented in readily available literature, the established methodologies provide a robust framework for such an analysis.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry Applications.nih.govthermofisher.com
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a compound. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. nih.govthermofisher.com
For this compound, the expected monoisotopic mass of the molecular ion [M]⁺• is 210.0104 u, corresponding to the elemental formula C₈H₃F₅O. An HRMS measurement that yields a mass value very close to this theoretical value provides strong evidence for the compound's identity and elemental composition.
Electron Ionization Mass Spectrometry Data Interpretation.researchgate.netmiamioh.eduspectroscopyonline.comnih.govresearchgate.net
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. spectroscopyonline.comnih.govresearchgate.net
The EI mass spectrum of this compound is characterized by several key fragmentation pathways typical for ketones and fluorinated aromatic compounds.
Key Fragmentation Pathways:
α-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. In this case, the loss of the methyl radical (•CH₃) leads to the formation of the pentafluorobenzoyl cation [C₆F₅CO]⁺ at m/z 195. This is often a very prominent peak in the spectrum.
Formation of the Acylium Ion: The [C₆F₅CO]⁺ ion is an acylium ion, which is resonance-stabilized and therefore a relatively stable fragment.
Loss of CO: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the pentafluorophenyl cation [C₆F₅]⁺ at m/z 167.
Loss of the Pentafluorophenyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43, which is typically a base peak in the spectra of acetophenones. The other fragment would be the pentafluorophenyl radical (•C₆F₅).
Rearrangements and Fluorine Loss: Fragmentation of the pentafluorophenyl ring itself can occur, leading to the loss of fluorine atoms or CF species, though these are generally less intense peaks. researchgate.net
The interpretation of these fragmentation patterns allows for a confident identification of the compound's structural features.
Other Spectroscopic Techniques for Characterization
In addition to NMR and mass spectrometry, other spectroscopic techniques contribute to the comprehensive characterization of this compound.
Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum will prominently feature:
A strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1720 cm⁻¹.
Absorption bands associated with the C-F stretching vibrations of the pentafluorophenyl ring, usually found in the region of 1100-1400 cm⁻¹.
Vibrations corresponding to the aromatic C=C bonds and the C-H bonds of the methyl group. chemicalbook.comnih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the C=O, C-F, and aromatic ring vibrations, aiding in a complete vibrational analysis of the molecule. chemicalbook.comnih.govnih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. nih.gov For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. The NIST Chemistry WebBook provides IR spectrum data for this compound. nist.govnist.gov
Key vibrational frequencies for this compound include the carbonyl (C=O) stretching frequency, which is typically found in the region of 1600-1850 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the pentafluorophenyl ring. Additionally, the spectrum will exhibit complex patterns of C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ range, and vibrations associated with the aromatic ring and the methyl group. The analysis of these vibrational frequencies provides valuable information about the molecule's structure and bonding. nist.gov A detailed assignment of these bands can be achieved through computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. researchgate.net
Table 1: Prominent Infrared (IR) Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O Stretch | 1680 - 1720 |
| C-F Stretch | 1000 - 1400 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Stretch (methyl) | 2850 - 3000 |
| C-H Bend (methyl) | 1350 - 1450 |
This table presents typical ranges for the specified vibrational modes. Actual experimental values can be found in sources like the NIST Chemistry WebBook.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the UV/Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions. uomustansiriyah.edu.iq
The pentafluorophenyl ring and the carbonyl group constitute the primary chromophores in the molecule. The π → π* transitions, typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to their corresponding antibonding π* orbitals. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound. nist.govnist.gov The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq
Table 2: Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Relative Intensity |
| π → π | π (aromatic, C=O) → π (aromatic, C=O) | Strong |
| n → π | n (oxygen lone pair) → π (C=O) | Weak |
Time-Resolved Electron Spin Resonance (ESR) Spectroscopy in Radical Chemistry Studies
Time-resolved Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying short-lived radical intermediates. nih.gov In the context of this compound, this technique can be employed to investigate its behavior in photochemical reactions, particularly those involving radical formation. For instance, the photochemical hydrogen abstraction of this compound has been studied using nanosecond laser flash photolysis, a technique often coupled with time-resolved spectroscopy. sigmaaldrich.comsigmaaldrich.com
When this compound is subjected to UV irradiation in the presence of a hydrogen donor, it can abstract a hydrogen atom, leading to the formation of a ketyl radical. Time-resolved ESR can directly detect and characterize this transient radical species. nih.gov The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are unique to the radical's electronic structure and the magnetic nuclei it contains (¹H and ¹⁹F). utexas.edu This data is crucial for understanding the structure, formation, and reactivity of the radical intermediates involved in the reaction mechanism. nih.gov
Quantum Chemical Calculations and Molecular Modeling
Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are instrumental in providing a detailed understanding of the molecular geometry and electronic structure of this compound. nih.govunige.ch These computational approaches solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the molecule's energy and wavefunction, from which various properties can be derived. researchgate.netarxiv.org
DFT methods, particularly with hybrid functionals like B3LYP, are widely used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These calculations can elucidate the conformational preferences of the acetyl group relative to the pentafluorophenyl ring. Furthermore, DFT and ab initio methods provide detailed information about the electronic structure, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gov
Analysis of Electrostatic Properties and Natural Bond Orbitals (NBO)
The analysis of electrostatic properties and Natural Bond Orbitals (NBO) offers deeper insights into the charge distribution and bonding interactions within this compound. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov
This analysis can quantify the electron density in different parts of the molecule, revealing the polarization of bonds and the partial atomic charges. bibliotekanauki.pl For this compound, NBO analysis would highlight the strong polarization of the C-F bonds due to the high electronegativity of fluorine and the polarization of the C=O bond. It also allows for the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis-type NBOs. nih.govtaylorandfrancis.com For example, it can reveal interactions between the lone pairs of the oxygen and fluorine atoms with antibonding orbitals in the molecule. researchgate.net The molecular electrostatic potential (MEP) map, which can be calculated from the electron density, visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states.
For reactions such as the photochemical hydrogen abstraction mentioned earlier, computational methods can be used to model the reaction pathway. sigmaaldrich.comsigmaaldrich.com This involves locating the transition state structure for the hydrogen abstraction step and calculating its energy, known as the activation energy. This information is vital for understanding the reaction kinetics. Furthermore, computational studies can provide insights into the stability of the resulting radical intermediates and the subsequent reaction steps they might undergo. These theoretical investigations complement experimental studies by providing a detailed, atomistic view of the reaction process that is often difficult to obtain through experiments alone.
Modeling Solvent Effects and Molecular Dynamics Simulations
The local environment created by solvent molecules can significantly influence the conformational stability, electronic properties, and reactivity of this compound. Computational chemistry offers powerful tools to model these interactions, providing insights that complement experimental observations. Methodologies such as the Polarizable Continuum Model (PCM) and explicit molecular dynamics (MD) simulations are employed to understand the intricate interplay between the solute and solvent.
Solvent Effects Modeling
Theoretical investigations into the behavior of acetophenone (B1666503) derivatives in different media often utilize implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the Conductor-like Polarizable Continuum Model (CPCM). researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute properties in a solvated environment at a reduced computational cost. researchgate.net
For this compound, such models can predict how the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) are affected by solvents of varying polarity. The strong electron-withdrawing nature of the pentafluorophenyl group, combined with the polar carbonyl group, makes this molecule susceptible to solvent-solute interactions. chemimpex.com
A hypothetical study using a Density Functional Theory (DFT) approach, such as B3LYP with a 6-311G basis set, coupled with the PCM model, could yield data on the solvatochromic shifts and changes in the dipole moment of this compound in a range of solvents. primescholars.com The results would likely show a correlation between the solvent's dielectric constant and the stabilization of the molecule's excited states, as well as an increase in the ground-state dipole moment with increasing solvent polarity.
Table 1: Hypothetical Calculated Dipole Moment and Absorption Wavelength of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |
| Gas Phase | 1.0 | 2.85 | 275 |
| n-Hexane | 1.88 | 3.10 | 278 |
| Chloroform | 4.81 | 3.55 | 282 |
| Tetrahydrofuran (B95107) | 7.58 | 3.80 | 285 |
| Acetonitrile | 37.5 | 4.15 | 290 |
| Water | 80.1 | 4.30 | 292 |
Note: This table is illustrative and based on general principles of solvent effects on similar molecules. The data is not from a specific published study on this compound.
Molecular Dynamics Simulations
While continuum models are efficient, molecular dynamics (MD) simulations provide a more detailed, atomistic view of solute-solvent interactions by treating both the solute and a finite number of solvent molecules explicitly. MD simulations track the positions and velocities of atoms over time, offering a dynamic picture of the system's behavior. nih.gov
For this compound, an MD simulation could reveal the specific arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between protic solvents and the carbonyl oxygen. It can also provide insights into the conformational dynamics of the acetyl group relative to the fluorinated ring.
Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions over time from a reference structure, indicating the structural stability of the molecule during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF highlights the fluctuation of individual atoms or residues, revealing which parts of the molecule are more flexible. nih.gov For this compound, the methyl group protons would be expected to show high RMSF values.
Radial Distribution Function (RDF): The RDF describes how the density of solvent molecules varies as a function of distance from a specific atom or site on the solute. For instance, the RDF for water molecules around the carbonyl oxygen would quantify the structure of the solvation shell.
A study on the photochemical hydrogen abstraction of this compound has been conducted in a Brij 35 micellar solution, which represents a complex, micro-heterogeneous solvent environment that could be further elucidated with molecular dynamics simulations. sigmaaldrich.comsigmaaldrich.com Such simulations could model the partitioning and orientation of the ketone within the micelle structure.
Research Applications and Emerging Areas of Study for 2 ,3 ,4 ,5 ,6 Pentafluoroacetophenone
Applications in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance efficacy, metabolic stability, and bioavailability. 2',3',4',5',6'-Pentafluoroacetophenone serves as a key precursor for introducing the pentafluorophenyl moiety into new chemical entities, thereby modulating their physicochemical and biological properties. chemimpex.com
In pharmaceutical research, this compound is utilized in the design of novel drug candidates. The fluorine atoms can significantly alter the electronic properties, lipophilicity, and binding interactions of a molecule, often leading to improved pharmacological profiles compared to their non-fluorinated counterparts. chemimpex.com The metabolic stability of drug candidates can be enhanced as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. chemimpex.com
A significant application of this compound is in the synthesis of fluorinated chalcones. Chalcones are a class of compounds known for a wide array of biological activities. nih.govmdpi.comrjlbpcs.com Through the Claisen-Schmidt condensation reaction, this compound can be reacted with various aromatic aldehydes to produce chalcones bearing a pentafluorinated ring. nih.govijarsct.co.inrsc.orgnih.gov Research has demonstrated that such fluorinated chalcones exhibit potent antimicrobial and antifungal activities. nih.govmdpi.comacgpubs.org For instance, certain fluorinated chalcones have shown remarkable activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains. nih.govresearchgate.net The introduction of fluorine atoms into the chalcone structure is believed to enhance their lipophilicity, allowing for better penetration through microbial cell membranes. mdpi.com
| Reactant 1 | Reactant 2 (Aldehyde) | Reaction Type | Product Class | Observed Bioactivity |
|---|---|---|---|---|
| This compound | Substituted Benzaldehydes | Claisen-Schmidt Condensation | Fluorinated Chalcones | Antibacterial, Antifungal nih.govmdpi.comresearchgate.net |
Beyond chalcones, this compound is an intermediate in the synthesis of other significant bioactive molecules. It has been used in the asymmetric synthesis of chiral alcohols, which are crucial components in many pharmaceutical compounds. sigmaaldrich.com This transformation can be achieved using ketoreductase enzymes, highlighting a blend of chemical and biotechnological approaches. sigmaaldrich.com Furthermore, it is a reactant in the synthesis of benzalpentafluoroacetophenone and 2,3-dihydryl-F-benzalacetophenone, which are also explored for their biological potential. sigmaaldrich.com The pentafluorophenyl group's unique properties make it a valuable pharmacophore in modern medicinal chemistry. nih.govresearchgate.net
Role in Materials Science and Polymer Chemistry
The exceptional thermal stability and chemical resistance of the carbon-fluorine bond are highly desirable properties in materials science. This compound serves as a precursor for developing high-performance fluorinated polymers and functional materials. chemimpex.com
Fluoropolymers are a class of materials known for their outstanding properties, including high thermal stability, chemical inertness, low friction coefficients, and low dielectric constants. core.ac.uk20.210.105nih.gov While not directly polymerized itself, this compound is a key building block for monomers used in the synthesis of specialty fluoropolymers. For example, polymers containing pentafluorophenyl ester groups, such as poly(pentafluorophenyl acrylate) and poly(pentafluorophenyl methacrylate), are synthesized from related precursors. wikipedia.orgresearchgate.net These polymers act as versatile platforms for post-polymerization modification, where the activated pentafluorophenyl ester groups can be easily reacted with various nucleophiles (like amines) to attach different functional moieties. wikipedia.orgrsc.orgrsc.org This allows for the creation of a wide range of functional polymers for applications in drug delivery, functional surfaces, and nanoparticles. wikipedia.org The resulting materials often exhibit superior chemical resistance and thermal stability. chemimpex.com
The pentafluorophenyl group is integral to the development of advanced materials with tailored properties. Research into perfluorophenyl ether polymers, for instance, has shown the potential to create materials with very high thermal stability. nih.gov The incorporation of the pentafluorophenyl moiety, derived from precursors like this compound, into polymer backbones can lead to materials suitable for demanding applications in the electronics and automotive industries. chemimpex.com These materials can be used as high-performance coatings, seals, and insulators in harsh environments where conventional materials would fail. The synthesis of amorphous perfluorinated polymers has also been a focus, leading to materials with excellent optical clarity for applications in advanced optics and electronics. researchgate.net
| Precursor/Monomer Class | Resulting Polymer Type | Key Properties | Potential Applications |
|---|---|---|---|
| Pentafluorophenyl (meth)acrylates | Polymeric Active Esters | Reactive, Stable, Soluble | Drug delivery, Functional surfaces, Nanoparticles wikipedia.orgresearchgate.net |
| Perfluorophenyl ethers | Poly(perfluorophenylene ethers) | High Thermal Stability | High-temperature lubricants, Sealants nih.gov |
Analytical Chemistry and Sensing Applications
In analytical chemistry, this compound and its derivatives have found utility due to the unique properties of the pentafluorophenyl group. This group can be used as a derivatizing agent in chromatography to improve the detection of certain analytes. chemimpex.com Specifically, it has been used as a reagent in mass spectrometry to enhance the detection sensitivity and improve the accuracy of results. chemimpex.com
The photochemical properties of this compound have also been a subject of study. Research using nanosecond laser flash photolysis has investigated the photochemical hydrogen abstraction of the compound in micellar solutions. sigmaaldrich.com Such studies are fundamental to understanding its behavior under UV irradiation and can inform its potential use in photosensitive materials or as a probe in photochemical sensing applications. The distinct spectroscopic signature of the pentafluorophenyl group can be advantageous in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), where related fluorinated compounds are used for derivatization to enhance the volatility and detectability of target molecules. nih.govnih.govscirp.org
Reagent for Enhanced Analyte Detection in Mass Spectrometry
In the field of analytical chemistry, this compound is utilized as a reagent to improve the detection of specific analytes in mass spectrometry. chemimpex.com The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can be leveraged in derivatization reactions. By tagging analytes with the pentafluorophenyl group, their ionization efficiency and chromatographic behavior can be significantly altered, leading to enhanced sensitivity and more reliable and accurate results during analysis. chemimpex.com This is particularly useful for compounds that are otherwise difficult to detect. Mass spectrometry is a powerful bioanalytical technique that allows for the identification and quantification of cellular features, and the development of new reagents is crucial for expanding the scope of information that can be obtained.
Potential in Developing Novel Chemical Sensors
The unique electronic characteristics of this compound make it a promising candidate for the development of novel chemical sensors. The electron-deficient pentafluorophenyl ring can engage in specific interactions with electron-rich analytes. This interaction can be designed to produce a measurable signal, such as a change in fluorescence or color, upon binding to a target molecule. Researchers are exploring the integration of highly fluorinated aromatic units into larger molecular frameworks to create selective and sensitive sensors for various ions and small molecules. For example, novel chemosensors have been successfully developed for the selective identification of toxic metal ions, demonstrating the potential of tailored organic molecules in sensor applications.
Fundamental Chemical Research Tool
Beyond its direct applications, this compound serves as a fundamental tool for probing the intricacies of chemical reactions and molecular interactions.
Due to its structure, this compound is an excellent model compound for studying reaction mechanisms in organofluorine chemistry. The five fluorine substituents create a highly electrophilic aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. chemimpex.com By studying the kinetics and regioselectivity of these reactions, chemists can gain valuable insights into the fundamental principles governing the reactivity of polyfluoroarenes. rsc.org
The compound's photochemical behavior has also been a subject of investigation. For instance, studies using nanosecond laser flash photolysis have examined the magnetic field effects on the photochemical hydrogen abstraction of this compound in micellar solutions, providing deeper understanding of photochemical processes in constrained environments. sigmaaldrich.com Furthermore, it is used as a starting material in the synthesis of more complex fluorinated molecules, allowing researchers to explore new synthetic strategies and pathways. chemimpex.comsigmaaldrich.com
Table 1: Selected Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Product Type | Research Application |
| Asymmetric Reduction | Ketoreductase from Synechococcus sp. | Chiral Fluorinated Alcohols | Synthesis of enantiomerically pure compounds sigmaaldrich.com |
| Condensation | Benzaldehyde (B42025) | Benzalpentafluoroacetophenone | Synthesis of fluorinated chalcones sigmaaldrich.com |
| Photochemical Hydrogen Abstraction | Laser flash photolysis in Brij 35 micellar solution | Radical intermediates | Study of magnetic field effects on photochemical reactions sigmaaldrich.com |
The dense arrangement of fluorine atoms on the aromatic ring of this compound provides a unique platform for studying non-covalent intermolecular interactions. The electron-poor nature of the pentafluorophenyl ring allows it to participate in so-called arene-π interactions with electron-rich aromatic systems.
Moreover, the compound is a model for investigating the role of fluorine in molecular recognition and self-assembly. The C-F bond is highly polar, yet fluorine is a weak hydrogen bond acceptor. Understanding how these properties influence crystal packing and interactions in solution is a key area of research. nih.gov Studies on selectively fluorinated compounds help to quantify the modest energetic contributions of individual C-F···X interactions, which are typically in the range of 0.1-0.4 kcal/mol. nih.gov The collective effect of multiple fluorine atoms, as seen in this molecule, can significantly impact a molecule's affinity for a biological target or its material properties. nih.gov The study of fluorine-fluorine interactions and the conformational effects induced by multiple fluorine substitutions on cyclic systems are active areas of research, revealing how these atoms dictate molecular shape and polarity. nih.govst-andrews.ac.uk
Future Directions and Perspectives in 2 ,3 ,4 ,5 ,6 Pentafluoroacetophenone Research
Development of Novel Catalytic Systems for Selective Transformations
The future of 2',3',4',5',6'-pentafluoroacetophenone chemistry is intrinsically linked to the development of sophisticated catalytic systems that can control the selectivity of its transformations. The focus is on creating catalysts that are not only highly efficient but also capable of directing reactions towards specific, desired products, minimizing waste and complex purification steps.
One promising avenue is the use of biocatalysts. For instance, ketoreductases, such as the one isolated from the cyanobacterium Synechococcus sp. strain PCC 7942, have already been utilized for the asymmetric synthesis of chiral alcohols from this compound. sigmaaldrich.com Future work will likely involve screening for novel enzymes with enhanced substrate specificity and stability, as well as protein engineering to tailor their activity for specific transformations.
Another area of intense research is heterogeneous catalysis. The development of "Janus interphase catalysts," which possess dual functionalities and can bridge the gap between homogeneous and heterogeneous systems, offers significant potential. mdpi.com These catalysts could facilitate reactions like selective oxidations or hydrogenations of the pentafluorophenyl group under milder, more sustainable conditions. Research into bifunctional catalysts, which combine a metal oxide component with a zeolite, could also open new pathways for converting this compound into high-value olefins or other chemical feedstocks. oaepublish.com
| Catalyst Type | Potential Transformation of this compound | Key Advantages |
| Biocatalysts (e.g., Ketoreductases) | Asymmetric reduction to chiral alcohols | High enantioselectivity, mild reaction conditions |
| Janus Interphase Catalysts | Selective oxidations and hydrogenations | Combines activity of homogeneous systems with easy separation of heterogeneous ones |
| Bifunctional Catalysts (Oxide-Zeolite) | Conversion to specialty olefins | Targeted conversion to high-value chemicals, potential for syngas integration |
| Supported Metal Complexes | Cyclopropanation, Hydrogenation | Suitability for continuous flow processes, enhanced stability |
Advanced Computational Approaches for Predictive Modeling
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the behavior of molecules like this compound. mdpi.com These theoretical calculations provide deep insights into molecular structure, electronic properties, and reaction mechanisms, accelerating research and development.
Future computational studies will likely focus on several key aspects. DFT can be used to model the adsorption and reaction of this compound on various catalytic surfaces, helping to design more efficient heterogeneous catalysts. researchgate.net It can also predict the outcomes of unknown reactions, guiding synthetic chemists in their experimental work. For example, by calculating transition state energies, researchers can predict which reaction pathways are most likely to occur, saving significant time and resources. mdpi.com
Furthermore, computational models are crucial for understanding the properties that make this compound useful in medicinal chemistry. DFT calculations can predict how the molecule will interact with biological targets, such as enzymes, by modeling binding energies and conformational changes. nih.govresearchgate.net This predictive power can streamline the drug discovery process by identifying promising lead compounds before they are synthesized.
Expansion into New Bio-conjugation and Medicinal Chemistry Applications
The presence of the pentafluorophenyl group makes this compound an attractive building block in medicinal chemistry. Fluorine atoms are known to enhance key drug properties such as metabolic stability and bioavailability. chemimpex.com Future research will continue to leverage this compound as a precursor for novel therapeutic agents. chemimpex.com
A significant area of expansion lies in bio-conjugation. The pentafluorophenyl ring can act as a reactive handle for attaching the molecule to proteins, antibodies, or other biomolecules. This strategy is central to creating antibody-drug conjugates (ADCs) for targeted cancer therapy or developing new diagnostic imaging agents. The ketone functional group also offers a site for further chemical modification, allowing for the attachment of linkers or payload molecules.
The development of new antiviral or anticancer agents based on the pentafluorophenyl scaffold is another active research frontier. By modifying the acetyl group and exploring substitutions on the ring, chemists can generate libraries of new compounds for high-throughput screening against various biological targets. firp-ula.org
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The pharmaceutical and chemical industries are increasingly focused on sustainability, driving the exploration of greener synthetic routes for important chemical intermediates. gcande.org The synthesis and application of this compound are ripe for innovation based on the principles of green chemistry. firp-ula.org
Future research will aim to replace traditional synthetic methods with more environmentally benign alternatives. This includes:
Catalysis: Shifting from stoichiometric reagents to catalytic processes to improve atom economy and reduce waste. greenchemistry-toolkit.orgnih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2. jddhs.com
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure, reducing energy consumption. researchgate.net
Renewable Feedstocks: Investigating pathways to synthesize the pentafluorophenyl core from renewable, bio-based starting materials rather than petroleum-based sources. rsc.org
A key metric in this area is the E-Factor (Environmental Factor), which measures the amount of waste generated per kilogram of product. gcande.org The goal is to develop synthetic routes with significantly lower E-Factors, minimizing the environmental impact of production.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design syntheses to minimize waste generation from the outset. nih.gov |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org |
| Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |
| Safer Solvents & Auxiliaries | Eliminate or replace hazardous solvents with greener alternatives. jddhs.com |
| Design for Energy Efficiency | Conduct synthetic steps at ambient temperature and pressure where possible. firp-ula.org |
| Use of Renewable Feedstocks | Explore bio-based starting materials for the synthesis. rsc.org |
Integration with Advanced Analytical Techniques for Real-time Monitoring
To optimize reactions involving this compound, a deeper understanding of reaction kinetics and mechanisms is required. The integration of advanced analytical techniques for real-time monitoring is crucial for achieving this.
Techniques like nanosecond laser flash photolysis have already been used to study the photochemical behavior of this compound in micellar solutions. sigmaaldrich.com In the future, in-situ spectroscopic methods such as Near-Infrared (NIR) and Differential Reflectance Spectroscopy (DRS) will likely be employed more broadly. jddhs.comaps.org These techniques allow researchers to monitor the progress of a reaction as it happens, providing valuable data on reaction rates, the formation of intermediates, and the point of completion. aps.org This real-time information is essential for process optimization, ensuring high yields and purity while minimizing reaction times and energy consumption. This approach is particularly valuable for scaling up production in an industrial setting.
Q & A
(Basic) What are the established synthetic routes for 2',3',4',5',6'-Pentafluoroacetophenone, and how do reaction conditions influence yield?
The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example:
- Method A : Reaction of pentafluorophenylcadmium with acetyl chloride yields the product in 56% efficiency (eq 2) .
- Method B : Condensation of pentafluorobenzaldehyde with acetophenone in aqueous ethanolic alkali produces derivatives like benzalpentafluoroacetophenone .
Critical factors : - Catalyst selection : Use of BF₃-Et₂O or MgBr₂ improves stereochemical control in adduct formation .
- pH control : Optimal pH (3–6) minimizes side reactions during intermediate steps .
- Purification : Reduced-pressure rectification or chiral HPLC enhances enantiomeric purity .
(Advanced) How do magnetic fields affect the photochemical hydrogen abstraction kinetics of this compound in micellar systems?
Magnetic field effects (MFEs) on radical pair dynamics were studied using nanosecond laser flash photolysis in Brij 35 micelles :
| Magnetic Field (T) | Decay Rate (s⁻¹) | Radical Escape Rate |
|---|---|---|
| 0.0 | 1.2 × 10⁶ | High |
| 0.34 | 0.8 × 10⁶ | Moderate |
| 1.34 | 0.5 × 10⁶ | Low |
| Mechanistic insight : |
- Electron spin relaxation in radical pairs slows recombination under high magnetic fields.
- Fluorination increases radical stability, altering escape rates compared to non-fluorinated analogs .
(Basic) What role does this compound serve as a precursor in heterocyclic compound synthesis?
It is a key intermediate in synthesizing fluorinated heterocycles:
- Indazoles : Cyclization with phenylhydrazine yields E/Z-hydrazones, precursors to 3-R-4,5,6,7-tetrafluoro-1-phenylindazoles .
- Quinazolines : Condensation with trimethylsilyl isocyanate forms quinazoline derivatives after desilylation .
Applications : These products are used in proteomics and enzyme inhibition studies due to their electron-deficient aromatic rings .
(Advanced) What methodological approaches resolve contradictions in light-driven biocatalytic reduction efficiency?
Studies using cyanobacteria (e.g., Synechococcus sp. PCC7942) show variability in conversion efficiency. Key considerations:
| Variable | Optimal Condition | Efficiency | Source |
|---|---|---|---|
| Light intensity | 200 μmol·m⁻²·s⁻¹ | 82% conversion | |
| Wavelength (PCC6803) | 620/660 nm (red) | >99% ee | |
| CO₂ concentration | 5% v/v | 90% yield | |
| Resolution strategies : |
- Use LED illumination at red/orange wavelengths to maximize enantioselectivity .
- Optimize microbial growth phases to align ketone reduction with metabolic activity peaks .
(Advanced) How do fluorinated substituents influence enantioselectivity in asymmetric transfer hydrogenation (ATH)?
Fluorination alters steric and electronic environments, impacting catalytic pathways:
- Catalyst comparison : (R,R)-I and (R,R)-II precatalysts show divergent enantioselectivity for pentafluoroacetophenone vs. acetophenone .
- Computational analysis : Electron-withdrawing fluorine atoms increase transition-state stabilization, favoring (S)-alcohol formation (>99% ee) .
Experimental validation : - ATH in propan-2-ol with Ru-complexes achieves 90% conversion under ambient conditions .
- Fluorine’s inductive effect reduces ketone electrophilicity, requiring longer reaction times (48–72 hrs) .
(Advanced) How can kinetic discrepancies in radical pair recombination be analyzed for fluorinated acetophenones?
Time-resolved transient absorbance spectroscopy reveals:
- Key parameter : Radical escape rate (kₑₛc) from micellar cages.
- Fluorine impact : Pentafluoroacetophenone’s kₑₛc is 40% lower than acetophenone due to increased hydrophobicity .
Data analysis : - Fit decay curves to the equation: A(t) = A₀exp(-k₁t) + Bexp(-k₂t), where k₁ and k₂ represent recombination and escape rates .
- Use magnetic field sweeps (0–1.34 T) to isolate spin-state contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
